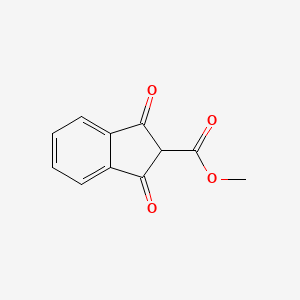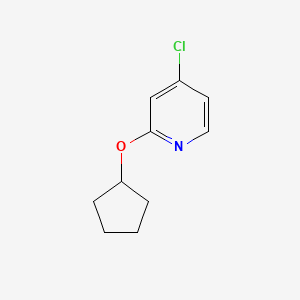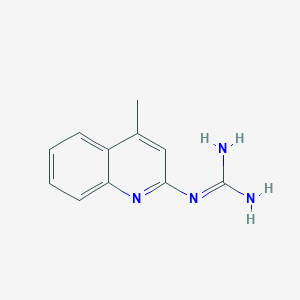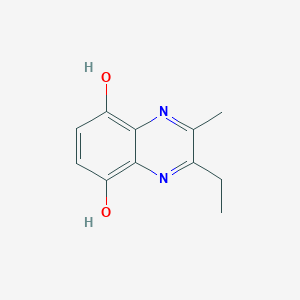
2-Ethyl-3-methylquinoxaline-5,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylquinoxaline-5,8-diol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The compound’s structure consists of a quinoxaline core with ethyl and methyl substituents at the 2 and 3 positions, respectively, and hydroxyl groups at the 5 and 8 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-nitroaniline with vicinal diols via a transfer hydrogenative condensation process . This reaction can be catalyzed by various agents, including ruthenium and iron catalysts .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using renewable reactants and environmentally benign catalysts, are often employed .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methylquinoxaline-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different substituted quinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .
Applications De Recherche Scientifique
2-Ethyl-3-methylquinoxaline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, luminescent materials, and semiconductors.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methylquinoxaline-5,8-diol involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits tyrosine kinases and C-MET kinases, induces apoptosis, and inhibits tubulin polymerization.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparaison Avec Des Composés Similaires
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar but with different biological activities.
Phthalazine: Shares the quinoxaline core but differs in substituent positions.
Uniqueness: 2-Ethyl-3-methylquinoxaline-5,8-diol is unique due to its specific substituents and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
500562-90-3 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-ethyl-3-methylquinoxaline-5,8-diol |
InChI |
InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3 |
Clé InChI |
FLWRSLKVPNXQCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC(=C2N=C1C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



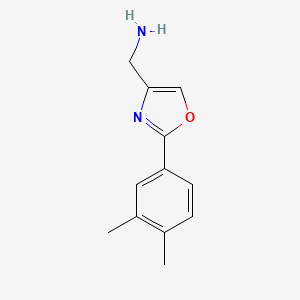
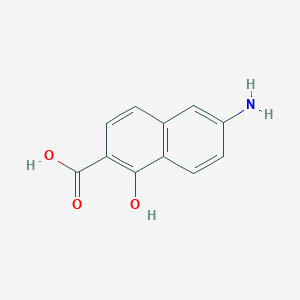
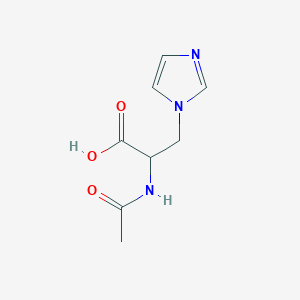
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
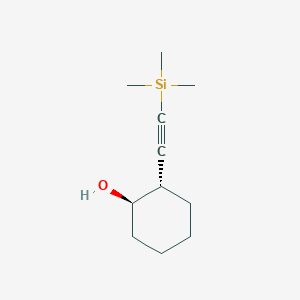

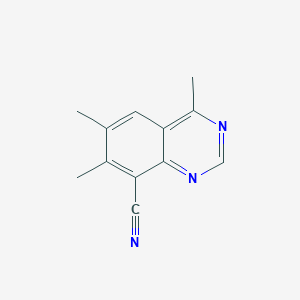
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
